2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole
Overview
Description
GSK1331258 is a synthetic organic compound known for its role as a selective, orally bioavailable positive modulator of metabotropic glutamate receptor 2 (mGluR2) . This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Preparation Methods
The preparation of GSK1331258 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, starting with the formation of the core structure, followed by the introduction of functional groups. The specific details of the synthetic route and reaction conditions are proprietary and not publicly disclosed. the general process involves the use of standard organic synthesis techniques, including nucleophilic substitution, condensation, and cyclization reactions .
Chemical Reactions Analysis
GSK1331258 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK1331258 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Neurological Research: GSK1331258 is used to study the modulation of metabotropic glutamate receptor 2 (mGluR2) and its effects on neurological and psychiatric disorders.
Pharmacological Studies: The compound is utilized in pharmacological studies to investigate its efficacy and safety as a potential therapeutic agent.
Drug Development: GSK1331258 serves as a lead compound in the development of new drugs targeting metabotropic glutamate receptor 2 (mGluR2).
Mechanism of Action
GSK1331258 exerts its effects by selectively modulating metabotropic glutamate receptor 2 (mGluR2). The compound binds to the receptor and enhances its activity, leading to the modulation of glutamate signaling pathways. This modulation can result in various physiological and pharmacological effects, including the regulation of neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
GSK1331258 is unique in its selectivity and potency as a positive modulator of metabotropic glutamate receptor 2 (mGluR2). Similar compounds include other modulators of mGluR2, such as LY354740 and LY379268. GSK1331258 stands out due to its oral bioavailability and favorable pharmacokinetic properties .
References
Properties
CAS No. |
1207197-68-9 |
---|---|
Molecular Formula |
C19H19ClF3N5 |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C19H19ClF3N5/c1-26-16-5-3-2-4-15(16)25-17(26)12-27-6-8-28(9-7-27)18-14(20)10-13(11-24-18)19(21,22)23/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
BQOUGDGGUWVLTD-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1331258; GSK 1331258; GSK-1331258. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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